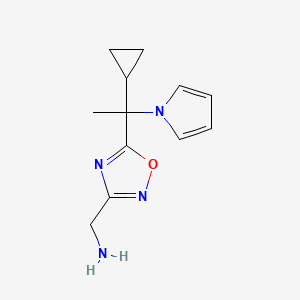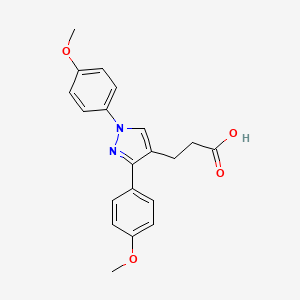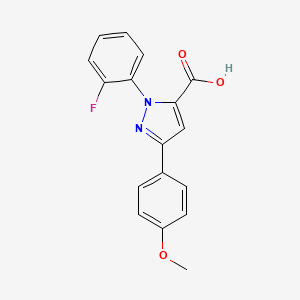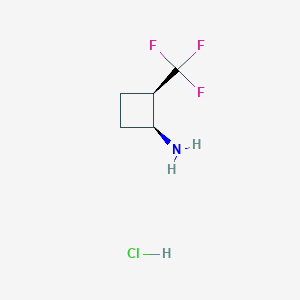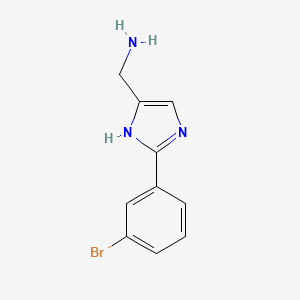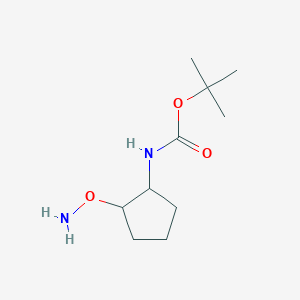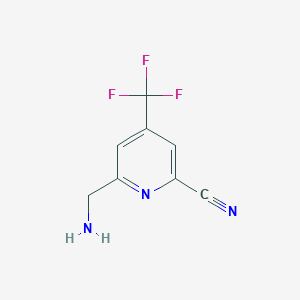
3-Ethyl-5-ethynyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-ethynyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. The unique structure of this compound, which includes an ethyl group at the 3-position and an ethynyl group at the 5-position, makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-ethynyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-alkylcarbamates. For instance, the reaction of N-ethyl-N-(2-hydroxyethyl)carbamate with a base such as sodium hydride (NaH) can lead to the formation of the oxazolidinone ring . Another method involves the use of glycidylcarbamates under triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-ethynyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amino alcohols.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the oxazolidinone ring can produce amino alcohols.
Scientific Research Applications
3-Ethyl-5-ethynyloxazolidin-2-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various infections.
Industry: It is used in the synthesis of other biologically active compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-ethynyloxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition is bacteriostatic for most bacteria but can be bactericidal for certain strains.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone in clinical trials with promising antibacterial properties.
Uniqueness
3-Ethyl-5-ethynyloxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its ethynyl group, in particular, offers opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-ethyl-5-ethynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-3-6-5-8(4-2)7(9)10-6/h1,6H,4-5H2,2H3 |
InChI Key |
FYVWJWVUIPUSDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(OC1=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


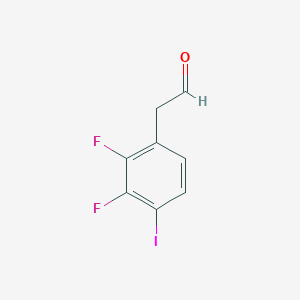
![4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B14863735.png)
